molecular formula C22H17F3N4OS B2739672 3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1115285-76-1

3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Cat. No.: B2739672
CAS No.: 1115285-76-1
M. Wt: 442.46
InChI Key: INNYFPLVQZNUDF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a useful research compound. Its molecular formula is C22H17F3N4OS and its molecular weight is 442.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research has focused on the synthesis of new heterocyclic compounds, including those related to 3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine, for potential use as antibacterial agents. A study by Azab, Youssef, and El‐Bordany (2013) explored the synthesis of heterocyclic compounds containing a sulfonamido moiety, aiming to find high antibacterial activity compounds M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013.

Herbicidal Activities

Another significant area of research involves the herbicidal activities of pyridazine derivatives. Xu et al. (2012) synthesized novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, evaluating their bleaching and herbicidal activities, with some compounds showing excellent activities even at low doses Han Xu, You-Quan Zhu, Xiao-mao Zou, B. Liu, Yong Wang, Fang-zhong Hu, Hua-zheng Yang, 2012.

Anticancer Evaluation

The synthesis and evaluation of anticancer activities of derivatives have been a focus, with compounds exhibiting potential effectiveness against various cancer cell lines. Bakavoli et al. (2010) synthesized new derivatives of 3-Phenyl-1,5-Dimethyl-1H-[1,2,4]Triazolo[4′,3′:1,2]Pyrimido[4,5-e][1,3,4]Oxadiazine, showing promising antiviral activity against hepatitis-A virus (HAV) and anticancer potential M. Bakavoli, M. Rahimizadeh, A. Shiri, M. Akbarzadeh, S. Mousavi, Hoda Atapour-Mashhad, Z. Tayarani‐Najaran, 2010.

Synthetic and Mechanistic Implications

Dawood's study on the reaction of pyridinium salts with various compounds to produce indolizine derivatives, among others, explores the synthetic routes and mechanistic implications of reactions involving related heterocyclic compounds, highlighting the chemical versatility and potential applications of such molecules in various fields of research K. Dawood, 2004.

Mechanism of Action

Mode of Action

It is likely that the compound binds to its target(s), altering their function and leading to changes within the cell . The exact nature of these interactions and changes is a subject of ongoing research.

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways it affects . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target site in the body

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown These effects would be determined by the compound’s targets and mode of action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets.

Properties

IUPAC Name

5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4OS/c1-13-6-7-15(10-14(13)2)18-8-9-20(28-27-18)31-12-19-26-21(29-30-19)16-4-3-5-17(11-16)22(23,24)25/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNYFPLVQZNUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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